Ethyl beta-D-fructofuranoside

Description

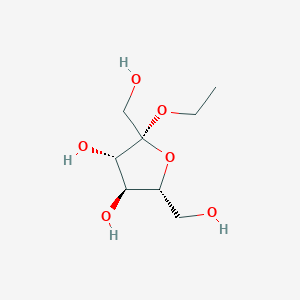

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQFKZUGBOQKLW-OOJXKGFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Niche Fructoside

An In-Depth Technical Guide to Ethyl β-D-fructofuranoside

Ethyl β-D-fructofuranoside is a glycoside derived from fructose, where an ethyl group is attached to the anomeric carbon of the fructofuranose ring structure.[1] While not as ubiquitous as its parent monosaccharide, this compound holds significant interest for researchers in diverse fields, from sustainable chemistry to oncology. It serves as a key intermediate in the synthesis of biodegradable surfactants and has demonstrated intriguing biological activities, including potential anti-tumor effects.[2][3] This guide provides a comprehensive technical overview of its synthesis, purification, properties, and applications, tailored for professionals in chemical research and drug development.

Physicochemical Characteristics

Understanding the fundamental properties of Ethyl β-D-fructofuranoside is crucial for its application in experimental settings. It is typically a powder or crystalline solid, soluble in various polar solvents.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 1820-84-4 | [2][3][5][6][7] |

| Molecular Formula | C₈H₁₆O₆ | [5][8] |

| Molecular Weight | 208.21 g/mol | [3][8] |

| Appearance | Powder / White Crystalline Solid | [3][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3] |

| Storage | Desiccate at -20°C or store at 0 to 8 °C. | [3][4] |

Chemical Structure

The structure consists of a five-membered furanose ring derived from fructose, with an ethoxy group attached at the anomeric C-2 position in the β-configuration.

Caption: Chemical structure of Ethyl β-D-fructofuranoside.

Synthesis and Purification: A Biocatalytic Approach

The most extensively reported method for synthesizing Ethyl β-D-fructofuranoside is through the enzymatic ethanolysis of sucrose.[2][3] This biocatalytic route is favored for its mild reaction conditions but presents significant downstream processing challenges.

Enzymatic Synthesis Workflow

The core of the synthesis involves the transglycosylation activity of the enzyme invertase (a β-fructofuranosidase). In the presence of ethanol, the enzyme transfers the fructose moiety from sucrose to ethanol, rather than to water (hydrolysis).

Caption: Workflow for the enzymatic synthesis of Ethyl β-D-fructofuranoside.

This procedure invariably yields a complex mixture containing the desired product alongside glucose, unreacted sucrose, and some fructose from hydrolysis.[2][3] The structural similarity of these carbohydrates makes separation by traditional chromatographic methods laborious, difficult to scale up, and reliant on organic solvents.[2][3]

Protocol: A Novel Purification System Using Selective Fermentation

A highly efficient and scalable purification strategy leverages the metabolic specificity of certain yeasts, such as Hansenula polymorpha (Pichia angusta).[2] This yeast can readily metabolize glucose, fructose, and sucrose but is unable to hydrolyze and consume Ethyl β-D-fructofuranoside, effectively "cleaning" the product from the supernatant.[2]

Step-by-Step Methodology:

-

Initial Synthesis: Perform the invertase-catalyzed ethanolysis of sucrose to generate the crude sugar mixture.

-

Yeast Cultivation: Prepare a culture of Hansenula polymorpha.

-

Selective Fermentation: Introduce the crude sugar mixture into the aerobic yeast culture. The yeast will consume the contaminating sugars (glucose, fructose, sucrose) as carbon sources.

-

Monitoring: Monitor the depletion of the contaminating sugars using standard analytical techniques (e.g., HPLC).

-

Cell Removal: Once the contaminating sugars are consumed, remove the yeast cells from the culture medium via centrifugation or filtration.

-

Final Purification: The supernatant, now primarily containing Ethyl β-D-fructofuranoside, can be further purified. Pass the supernatant through mixed-bed ion exchange chromatography to remove salts and other ionic impurities.

-

Recovery: The final pure product is recovered from the eluate. This method has been reported to achieve a recovery yield of 86%.[2]

Sources

- 1. CAS 81024-99-9: ethyl alpha-D-fructofuranoside [cymitquimica.com]

- 2. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. synthose.com [synthose.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1820-84-4|Ethyl beta-D-Fructofuranoside|BLD Pharm [bldpharm.com]

- 7. .beta.-D-Fructofuranoside, ethyl | 1820-84-4 [chemicalbook.com]

- 8. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence, Analysis, and Significance of Ethyl β-D-Fructofuranoside in the Plant Kingdom

Executive Summary: Ethyl β-D-fructofuranoside is a glycosidic carbohydrate that has been identified in a select number of plant species. While its occurrence is not as widespread as other sugars, its presence suggests specific enzymatic activities and potential physiological roles within these plants. This technical guide provides a comprehensive overview of the known natural sources of ethyl β-D-fructofuranoside, delves into its probable biosynthetic pathways, and outlines detailed methodologies for its extraction, identification, and quantification. The document is intended for researchers in phytochemistry, natural product chemistry, and drug development, offering a foundational understanding of this unique compound and a framework for its further investigation.

Introduction to Ethyl β-D-Fructofuranoside

Ethyl β-D-fructofuranoside (CAS 1820-84-4) is a monosaccharide derivative consisting of a fructose molecule in its furanose form linked to an ethyl group via a β-glycosidic bond at the anomeric C-2 position.[1] Its structure imparts specific chemical and physical properties that differentiate it from its constituent parts, fructose and ethanol.

1.1 Chemical Identity and Structure

-

Molecular Formula: C₈H₁₆O₆[1]

-

Molecular Weight: 208.21 g/mol [1]

-

Structure: The molecule is comprised of a five-membered fructofuranose ring. The ethyl group (CH₃CH₂) is attached to the anomeric carbon through an oxygen atom, forming an O-glycosidic bond with a beta (β) configuration.

1.2 Physicochemical Properties

This compound is generally a white to off-white solid, soluble in water and polar organic solvents such as methanol and ethanol.[2][3] Its stability is pH-dependent, with a susceptibility to hydrolysis under strongly acidic or basic conditions, which would cleave the glycosidic bond to yield fructose and ethanol.[2]

Natural Distribution in the Plant Kingdom

The documented natural occurrence of ethyl β-D-fructofuranoside is limited to a few specific plant species, suggesting a specialized metabolism. Its presence is often alongside its alpha anomer and other related fructose-derived carbohydrates.

2.1 Documented Occurrences

Quantitative data on the concentration of ethyl β-D-fructofuranoside in these plants is not extensively reported in the literature, highlighting an area for future research.

| Plant Species | Family | Part of Plant | Reference(s) |

| Alisma orientalis (Oriental water plantain) | Alismataceae | Rhizome | [3][4] |

| Clerodendrum mandarinorum | Lamiaceae | Not specified | [1] |

| Brachystemma calycinum | Caryophyllaceae | Not specified | [1] |

2.2 Putative Roles in Plant Physiology

The precise physiological function of ethyl β-D-fructofuranoside in plants remains to be elucidated. However, based on the roles of other glycosides, several hypotheses can be proposed:

-

Carbon Sequestration and Transport: Plants glycosylate molecules to increase their water solubility for transport and to store them in an inactive form. Ethyl β-D-fructofuranoside could represent a transient form of carbon storage.

-

Detoxification: The glycosylation of endogenous or exogenous small molecules, such as ethanol which can be produced under anaerobic conditions in plant tissues, is a common detoxification mechanism.

-

Biotic and Abiotic Stress Response: The synthesis of specialized metabolites, including unique glycosides, can be part of a plant's defense mechanism against pathogens or its response to environmental stressors.[5]

Biosynthesis Pathway

The formation of ethyl β-D-fructofuranoside in plants is not fully characterized but is logically presumed to occur via an enzymatic reaction involving a fructose donor and ethanol. The most likely candidates for this catalysis are enzymes from the glycoside hydrolase family, such as β-fructofuranosidases (invertases), which are known to possess transfructosylating activity.[6][7]

3.1 The Role of β-Fructofuranosidases (Invertases)

Plant β-fructofuranosidases (EC 3.2.1.26) primarily catalyze the hydrolysis of sucrose into glucose and fructose.[6] However, under conditions where other nucleophiles (like ethanol) are present in sufficient concentration, these enzymes can catalyze a transfructosylation reaction, transferring the fructose moiety from a donor to the hydroxyl group of ethanol. This process, known as ethanolysis, results in the formation of ethyl fructofuranoside.[3][4]

3.2 Proposed Biosynthetic Mechanism

The reaction proceeds in two main steps:

-

Glycosyl-Enzyme Intermediate Formation: A fructose donor (e.g., sucrose or a fructan) binds to the enzyme's active site. The glycosidic bond is cleaved, releasing the non-fructose portion (e.g., glucose) and forming a covalent fructosyl-enzyme intermediate.

-

Transfructosylation: An acceptor molecule, in this case, ethanol, enters the active site and acts as a nucleophile, attacking the anomeric carbon of the enzyme-bound fructose. This results in the formation of ethyl β-D-fructofuranoside and the regeneration of the free enzyme.

Sources

- 1. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 81024-99-9: ethyl alpha-D-fructofuranoside [cymitquimica.com]

- 3. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Properties and Physiological Functions of Plant β-D-fructofuranosidase -Journal of Life Science [koreascience.kr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl beta-D-fructofuranoside CAS number 1820-84-4

An In-Depth Technical Guide to Ethyl β-D-fructofuranoside (CAS 1820-84-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl β-D-fructofuranoside, a fructose-derived glycoside with emerging significance in biochemical research and drug development. We will delve into its chemical identity, synthesis and purification strategies, analytical characterization, and known biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

Ethyl β-D-fructofuranoside (CAS: 1820-84-4) is an alkyl glycoside in which an ethyl group is attached to the anomeric carbon of a β-D-fructofuranose ring. While found naturally in some plants like Clerodendrum mandarinorum and Brachystemma calycinum, its primary route for research purposes is through enzymatic synthesis[1]. Initially explored as an intermediate for producing biodegradable surfactants, recent studies have unveiled its potential biological activities, including anti-tumor, antibacterial, and antioxidant effects, making it a molecule of increasing interest in medicinal chemistry and pharmacology[2][3][4].

This document serves as a core technical resource, moving beyond simple data recitation to explain the causality behind experimental choices and to provide robust, self-validating protocols for its synthesis and purification.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of Ethyl β-D-fructofuranoside are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1820-84-4 | [2][5][6] |

| Molecular Formula | C₈H₁₆O₆ | [1][7][8] |

| Molecular Weight | 208.21 g/mol | [1][5][8] |

| IUPAC Name | (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | [1] |

| Synonyms | Ethyl beta-D-fructofuranoside, β-D-Fructofuranoside, ethyl | [1][7] |

| Appearance | Powder / Crystalline Solid | [8][9] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Water. Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][4][9] |

Synthesis and Purification: A Bio-Catalytic Approach

The synthesis of alkyl glycosides like Ethyl β-D-fructofuranoside often leverages enzymatic pathways for their high specificity and milder reaction conditions compared to traditional chemical glycosylation.

Enzymatic Synthesis: Invertase-Catalyzed Ethanolysis

The most commonly reported method for synthesizing Ethyl β-D-fructofuranoside is the ethanolysis of sucrose, catalyzed by the enzyme invertase (a type of β-fructofuranosidase)[2][4]. In this reaction, the enzyme cleaves the glycosidic bond in sucrose and, in the presence of ethanol as a nucleophile, transfers the fructose moiety to the ethanol molecule.

Causality Behind the Method: This transglycosylation reaction is a kinetically controlled process. Using a high concentration of ethanol shifts the equilibrium away from simple hydrolysis (which would just yield glucose and fructose) and towards the formation of the desired ethyl glycoside. However, this process invariably results in a complex mixture containing the target product, unreacted sucrose, and the byproducts glucose and fructose[2][4]. This mixture presents a significant downstream purification challenge.

The Purification Challenge and a Biological Solution

Traditional chromatographic separation of the product from the residual sugars is laborious, difficult to scale, and often requires large volumes of organic solvents[2][4]. A more elegant and scalable solution involves biological purification using specific yeast strains.

Principle of Selective Metabolism: Certain yeasts, such as Hansenula polymorpha (also known as Pichia angusta) or Wickerhamomyces anomala, can rapidly metabolize glucose, fructose, and sucrose but are unable to hydrolyze or consume Ethyl β-D-fructofuranoside[2][4]. This metabolic selectivity provides a powerful tool for purification. By cultivating these yeasts in the crude reaction mixture, the contaminating sugars are consumed as carbon sources, leaving the pure Ethyl β-D-fructofuranoside as the sole major organic compound in the supernatant[2][4]. This biopurification strategy is not only efficient, achieving high product purity, but also aligns with green chemistry principles.

Synthesis and Purification Workflow

The following diagram illustrates the integrated workflow from starting materials to the final purified product.

Caption: Workflow for the synthesis and purification of Ethyl β-D-fructofuranoside.

Biological Activities and Potential Applications

Recent research has highlighted several biological activities of Ethyl β-D-fructofuranoside, positioning it as a compound of interest for further investigation.

-

Anti-Tumor Cell Migration: It has been shown to exhibit positive effects in inhibiting the migration of tumor cells, suggesting potential applications in oncology research[2][4]. The specific pathways involved require further elucidation.

-

Antibacterial Activity: The compound demonstrates moderate antibacterial activity against several pathogenic strains. In one study, it showed activity against E. coli, S. typhi, and S. enterica with Minimum Inhibitory Concentrations (MICs) of 200 μg/mL[3]. This suggests a potential role as a lead compound for developing new antibacterial agents.

-

Antioxidant Properties: Ethyl β-D-fructofuranoside has displayed good antiradical and iron-chelating capabilities. This activity is likely attributable to the availability of hydrogen atoms from its multiple hydroxyl groups[3].

The following diagram conceptualizes the known biological effects.

Caption: Conceptual overview of the biological activities of Ethyl β-D-fructofuranoside.

Key Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for producing and purifying Ethyl β-D-fructofuranoside in a laboratory setting.

Protocol 1: Invertase-Catalyzed Synthesis

Objective: To synthesize Ethyl β-D-fructofuranoside from sucrose and ethanol.

Materials:

-

Sucrose

-

Anhydrous Ethanol (200 proof)

-

Invertase from baker's yeast (Saccharomyces cerevisiae)

-

Citrate-phosphate buffer (pH 5.0)

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or heating mantle

Methodology:

-

Prepare Substrate Solution: Dissolve sucrose in citrate-phosphate buffer to a final concentration of 50-60% (w/v). High substrate concentration is crucial for favoring the transglycosylation reaction.

-

Add Ethanol: Add anhydrous ethanol to the sucrose solution. The volume of ethanol should be approximately 30-50% of the total reaction volume.

-

Equilibrate Temperature: Place the reaction vessel in a water bath set to 50-55°C and allow the solution to reach thermal equilibrium.

-

Initiate Reaction: Add invertase enzyme to the solution. A typical enzyme loading is 10-20 units per gram of sucrose.

-

Incubation: Stir the reaction mixture continuously at 50-55°C for 24-48 hours. The progress can be monitored using Thin Layer Chromatography (TLC) to observe the formation of the new product spot and the depletion of sucrose.

-

Terminate Reaction: Deactivate the enzyme by heating the mixture to 90-100°C for 10-15 minutes.

-

Result: The resulting solution is the crude product mixture, ready for purification.

Protocol 2: Purification via Selective Yeast Metabolism

Objective: To purify Ethyl β-D-fructofuranoside from the crude synthesis mixture.

Materials:

-

Crude product mixture from Protocol 1

-

Hansenula polymorpha or Wickerhamomyces anomala yeast strain

-

Sterile yeast growth medium (e.g., YPD broth) for inoculum preparation

-

Sterile fermentation flask

-

Shaking incubator

-

Centrifuge

Methodology:

-

Prepare Inoculum: Grow a starter culture of the selected yeast strain in a sterile growth medium at 30°C with shaking until it reaches the late exponential phase.

-

Inoculate Crude Mixture: Dilute the crude product mixture with sterile water if necessary to reduce osmotic stress on the yeast. Inoculate the mixture with the starter culture (typically 5-10% v/v).

-

Fermentation/Purification: Incubate the flask at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration. The yeast will consume the glucose, fructose, and sucrose.

-

Monitor Sugar Depletion: Monitor the disappearance of the unwanted sugars over 48-72 hours using TLC or HPLC analysis.

-

Harvest Product: Once the contaminating sugars are fully consumed, harvest the culture broth.

-

Cell Removal: Separate the yeast cells from the supernatant containing the product by centrifugation (e.g., 5000 x g for 15 minutes).

-

Final Cleanup (Optional but Recommended): The resulting supernatant contains a high-purity solution of Ethyl β-D-fructofuranoside. For ultra-high purity, pass the supernatant through a mixed-bed ion-exchange resin to remove any salts or charged metabolites[4].

-

Result: A purified aqueous solution of Ethyl β-D-fructofuranoside. The product can be recovered as a solid by lyophilization or solvent evaporation. Structure and purity should be confirmed by NMR and MS analysis[2][4].

Conclusion

Ethyl β-D-fructofuranoside is a versatile carbohydrate derivative whose full potential is just beginning to be explored. Its interesting biological profile, combined with an efficient and environmentally friendly synthesis and purification pathway, makes it an attractive molecule for researchers in drug discovery, microbiology, and oncology. The methodologies and data presented in this guide provide a solid foundation for scientists to produce, purify, and further investigate this promising compound.

References

-

Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity - BioCrick . BioCrick. Available at: [Link]

-

beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

CAS No : 1820-84-4 | Chemical Name : Ethyl beta-D-fructofuranoside | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

-

Antiradical, antibacterial activities and in silico molecular docking of ethyl-β-D-fructofuranoside from hydro-ethanolic crude extract of Erythrina excelsa stem bark . Taylor & Francis Online. Available at: [Link]

-

Ethyl β-D-fructofuranoside | Chemical Substance Information | J-GLOBAL . Japan Science and Technology Agency. Available at: [Link]

Sources

- 1. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. arctomsci.com [arctomsci.com]

- 7. SmallMolecules.com | .Beta.-D-fructofuranoside,ethyl (inquiry) from alfachemistry | SmallMolecules.com [smallmolecules.com]

- 8. Ethyl β-D-fructofuranoside | CymitQuimica [cymitquimica.com]

- 9. synthose.com [synthose.com]

A Technical Guide to Investigating the Anti-Tumor Cell Migration Potential of Novel Compounds: A Workflow for Ethyl beta-D-fructofuranoside

Disclaimer: This document provides a comprehensive experimental framework for assessing the anti-tumor cell migration properties of a novel compound, using Ethyl beta-D-fructofuranoside as a representative test article. To date, a review of the scientific literature has found no published studies demonstrating that Ethyl beta-D-fructofuranoside possesses anti-tumor cell migration effects. The citation previously associated with this claim (Bioresour Technol. 2013 Mar;132:365-9) describes the identification of this molecule as a byproduct of fructooligosaccharide purification and does not contain data related to cancer cell migration.[1] Therefore, this guide is intended to be a prospective manual for researchers aiming to perform an initial characterization of this, or other novel compounds, for such biological activity.

Introduction: The Rationale for Investigating Novel Glycosides in Oncology

Metastasis remains the primary cause of mortality in cancer patients, making the identification of novel therapeutic agents that can inhibit cancer cell migration a critical goal in oncological research. Cell migration is a complex, multi-step process involving cytoskeletal rearrangements, dynamic cell-matrix adhesions, and the activation of intricate signaling networks. Small molecules that can modulate these pathways are of significant interest for drug development.

Ethyl beta-D-fructofuranoside is a glycoside, a class of molecules known to be involved in a wide array of biological processes. While its specific bioactivities are not extensively characterized, its structural similarity to fructose warrants investigation, especially given the emerging understanding of fructose metabolism's role in cancer progression.[2] This guide provides a structured, multi-phase approach to rigorously evaluate the hypothesis that a compound like Ethyl beta-D-fructofuranoside could inhibit tumor cell migration. We will proceed from foundational cytotoxicity assessments to functional migration assays and culminate in an initial exploration of potential mechanisms of action.

Phase 1: Foundational Characterization & Cytotoxicity Assessment

Before any functional assessment of anti-migratory effects, it is imperative to determine the compound's basic handling properties and its cytotoxic profile. This ensures that any observed reduction in cell migration is not merely a secondary effect of cell death or reduced proliferation.

Compound Handling and Solubilization

-

Compound: Ethyl beta-D-fructofuranoside (CAS: 1820-84-4)

-

Molecular Formula: C₈H₁₆O₆[3]

-

Molecular Weight: 208.21 g/mol [3]

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds of this nature for in vitro studies.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO. Subsequent dilutions should be made in serum-free cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the concentration range of Ethyl beta-D-fructofuranoside that is non-toxic to the selected cancer cell line(s) over the time course of the planned migration experiments.

Recommended Cell Lines:

-

MDA-MB-231: A highly invasive human breast adenocarcinoma cell line.[8]

-

HT1080: A human fibrosarcoma cell line known for its migratory and invasive properties.[9]

-

A549: A human lung carcinoma cell line.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Ethyl beta-D-fructofuranoside stock solution in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 1 mM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 48 hours, corresponding to the intended duration of the migration assays.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

From this data, a dose-response curve can be generated to determine the IC₅₀ (half-maximal inhibitory concentration) and, most importantly, the maximum non-toxic concentration to be used in subsequent migration assays.

Phase 2: In Vitro Assessment of Cell Migration

With a non-toxic concentration range established, the direct effect of Ethyl beta-D-fructofuranoside on the collective and individual cell migration can be assessed.

Experimental Protocol: Wound Healing (Scratch) Assay

This assay measures collective cell migration and is useful for visualizing the closure of a manually created "wound" in a confluent cell monolayer.

Objective: To determine if Ethyl beta-D-fructofuranoside affects the ability of a sheet of cells to migrate and close a gap.

Protocol:

-

Create Confluent Monolayer: Seed cells in a 6-well or 24-well plate and allow them to grow to 90-100% confluency.

-

Create Wound: Using a sterile p200 pipette tip, create a straight scratch down the center of the monolayer.

-

Wash: Gently wash the well with PBS to remove dislodged cells and debris.

-

Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the non-toxic concentrations of Ethyl beta-D-fructofuranoside or the vehicle control.

-

Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation & Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours).

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.[11] The rate of wound closure is the primary metric. % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

Experimental Protocol: Transwell (Boyden Chamber) Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant.

Objective: To quantify the effect of Ethyl beta-D-fructofuranoside on the directional migration of individual cancer cells.

Protocol:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells. On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate. Place the Transwell inserts (typically with 8 µm pores for cancer cells) into the wells.[8]

-

Treatment and Seeding: In the upper chamber, add 100 µL of the cell suspension (1 x 10⁵ cells) mixed with the desired non-toxic concentration of Ethyl beta-D-fructofuranoside or vehicle control in serum-free medium.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for a duration appropriate for the cell line's migration rate (typically 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Using a microscope, count the number of stained cells in several random fields of view for each insert.[12][13] Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.

-

Data Analysis: The results are expressed as the percentage of migrated cells relative to the vehicle control. % Migration = (Number of Migrated Cells_treated / Number of Migrated Cells_vehicle) * 100

Data Presentation

| Assay | Parameter Measured | Test Compound Concentrations | Vehicle Control | Positive Control (Optional) |

| MTT Assay | % Cell Viability | 0.1, 1, 10, 100, 1000 µM | 0.5% DMSO | Doxorubicin (10 µM) |

| Wound Healing | % Wound Closure at 24h | Non-toxic concentrations (e.g., 10, 50, 100 µM) | 0.5% DMSO | Cytochalasin D (1 µM) |

| Transwell Migration | % Migration relative to control | Non-toxic concentrations (e.g., 10, 50, 100 µM) | 0.5% DMSO | N/A |

Phase 3: Preliminary Mechanistic Investigation

Should Ethyl beta-D-fructofuranoside demonstrate consistent and significant inhibition of cell migration in the functional assays, the next logical step is to investigate its potential mechanism of action. A primary and well-established regulator of cell migration is the Rho family of small GTPases.

The Role of Rho GTPases in Cell Migration

The Rho GTPase family, including RhoA, Rac1, and Cdc42, are critical molecular switches that control the cytoskeletal dynamics required for cell movement.[6][14]

-

Cdc42: Regulates the formation of filopodia (finger-like protrusions) and establishes cell polarity, which is essential for directional migration.[15]

-

Rac1: Drives the formation of lamellipodia (sheet-like protrusions) at the leading edge of the cell through actin polymerization.[15]

-

RhoA: Promotes the formation of actin stress fibers and focal adhesions, generating the contractile force needed to pull the cell body forward.[15]

The cyclical activation (GTP-bound) and inactivation (GDP-bound) of these proteins, regulated by GEFs (guanine nucleotide exchange factors) and GAPs (GTPase-activating proteins), orchestrates the complex choreography of migration.[16] A compound that inhibits migration may do so by disrupting the activity of one or more of these key players or their downstream effectors.

Proposed Next Steps for Mechanistic Studies

-

Western Blot Analysis: Assess the expression levels of total and activated (GTP-bound) RhoA, Rac1, and Cdc42 in cells treated with Ethyl beta-D-fructofuranoside. A decrease in the active form of these proteins could suggest a mechanism of action.

-

Immunofluorescence: Visualize the actin cytoskeleton and focal adhesions in treated cells. A disruption in the formation of lamellipodia, filopodia, or stress fibers would provide a morphological correlate to the functional data and point towards a specific Rho GTPase pathway being affected.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the anti-migration potential of a novel compound.

Simplified Rho GTPase Signaling in Cell Migration

Caption: Key Rho GTPases and their roles in cytoskeletal organization during cell migration.

Conclusion

This technical guide outlines a rigorous, logical, and phased approach for the initial investigation of the anti-tumor cell migration properties of a novel compound, using Ethyl beta-D-fructofuranoside as a case study. By systematically determining the cytotoxic profile before proceeding to well-established functional assays, researchers can generate reliable and interpretable data. While there is currently no evidence to support an anti-migratory role for Ethyl beta-D-fructofuranoside, the workflows described herein provide a clear and scientifically sound roadmap for exploring this and other promising molecules in the ongoing search for new anti-metastatic agents.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

Targeting Rho GTPase Signaling Networks in Cancer. Frontiers.

-

Rho GTPases: Regulation and roles in cancer cell biology. PMC - PubMed Central.

-

Protocol for Cell Viability Assays. BroadPharm.

-

Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH.

-

Rho GTPase signaling complexes in cell migration and invasion. PMC - PubMed Central.

-

MTT assay protocol. Abcam.

-

Data Analysis of Wound Healing and Cell Migration Assays. CliniSciences.

-

Purification of fructooligosaccharides by immobilized yeast cells and identification of ethyl β-D-fructofuranoside as a novel glycoside formed during the process. PubMed.

-

RHO GTPase-driven cell migration modes. ResearchGate.

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io.

-

Transwell Cell Migration and Invasion Assay Guide. Corning.

-

CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

-

Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies.

-

Imaging and Analyzing Your Wound Healing Assay. Bitesize Bio.

-

Loss of the fructose transporter SLC2A5 inhibits cancer cell migration. PubMed.

-

Diagram outlining relationships between Rho-GTPase signaling and mode of movement. ResearchGate.

-

How can I analyze the wound healing assay data if a 0 hour gap size of the created wound for treatment and control has different values? ResearchGate.

-

Models of cell migration.: (a) A model of signal transmission from Rho... ResearchGate.

-

How can I quantify migration of cells in a Transwell assay? ResearchGate.

-

Migration & Invasion Assay Chart. Merck Millipore.

-

In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology.

-

Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts. Merck Millipore.

-

Cell Migration and Invasion Assays as Tools for Drug Discovery. PMC - PubMed Central.

-

Physiological Assays for Cancer Cell Migration & Invasion. Cell Microsystems.

-

beta-D-Fructofuranoside, ethyl. PubChem.

-

Fructose-Water-Dimethylsulfoxide Interactions by Vibrational Spectroscopy and Molecular Dynamics Simulations. ResearchGate.

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

-

Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.

-

Dimethyl Sulfoxide. PubChem.

Sources

- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 2. clyte.tech [clyte.tech]

- 3. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Migration & Invasion Assay Chart | Life Science Research | Merck [merckmillipore.com]

- 9. cellmicrosystems.com [cellmicrosystems.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Rho GTPase signaling complexes in cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C8H16O6 Glycosides

This guide provides a comprehensive technical overview of the core physical and chemical properties of C8H16O6 glycosides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a deeper understanding and application of this class of compounds.

Introduction: The Molecular Architecture of C8H16O6 Glycosides

Glycosides are a broad class of organic compounds characterized by a sugar moiety (the glycone) linked via a glycosidic bond to a non-sugar moiety (the aglycone).[1] The molecular formula C8H16O6 represents a specific subset of glycosides, typically composed of a hexose sugar (C6H12O6) linked to a small alkyl or substituted alkyl aglycone. A prominent example is ethyl glucoside, where an ethyl group serves as the aglycone.[2][3] The structure and stereochemistry of both the glycone and the aglycone, as well as the nature of the glycosidic linkage (α or β), dictate the compound's overall physical, chemical, and biological properties.[4]

The stability and reactivity of these molecules are largely governed by the glycosidic bond, an acetal linkage that is generally stable under neutral or basic conditions but susceptible to hydrolysis in acidic environments.[5][6] This characteristic is fundamental to their biological roles and is a key consideration in their extraction, purification, and analysis.

Part 1: Physicochemical Characterization

The physical properties of C8H16O6 glycosides are crucial for their isolation, purification, and formulation. These properties are primarily influenced by the presence of multiple hydroxyl groups on the sugar moiety, which allows for extensive hydrogen bonding.

Solubility and Polarity

The glycone portion of C8H16O6 glycosides renders them generally soluble in water and other polar solvents, while the aglycone's character influences their solubility in less polar organic solvents.[1][7] For instance, the ethyl group in ethyl glucoside provides some non-polar character, but the molecule remains highly water-soluble due to the five hydroxyl groups of the glucose ring. This differential solubility is the basis for many extraction and chromatographic separation techniques.

Physical State and Melting Point

At room temperature, C8H16O6 glycosides are typically colorless, crystalline solids.[8] Their melting points are influenced by the crystal lattice energy, which is in turn affected by the intricate network of intermolecular hydrogen bonds.

| Compound (Isomer) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Ethyl α-D-glucopyranoside | C8H16O6 | 208.21 | 112-114 | Soluble in water, ethanol |

| Ethyl β-D-glucopyranoside | C8H16O6 | 208.21 | 98-100[2] | Soluble in water, ethanol |

| Ethyl β-D-galactopyranoside | C8H16O6 | 208.21 | 145-147 | Soluble in water |

Note: The data presented are representative values and may vary slightly depending on the specific isomer and experimental conditions.

Part 2: Chemical Properties and Reactivity

The chemical behavior of C8H16O6 glycosides is dominated by the reactivity of the glycosidic bond and the functional groups present on the glycone and aglycone moieties.

The Glycosidic Bond: Stability and Hydrolysis

The glycosidic bond is the most reactive site in a glycoside molecule under acidic conditions.[4] Hydrolysis of this bond cleaves the molecule into its constituent glycone and aglycone.[9] This reaction can be catalyzed by acids or enzymes (glycoside hydrolases).[10]

The mechanism of acid-catalyzed hydrolysis involves protonation of the glycosidic oxygen, followed by the departure of the aglycone and the formation of a resonance-stabilized oxocarbenium ion intermediate.[4][6] Subsequent attack by water yields the free sugar.

Enzymatic hydrolysis is highly specific, with different glycosidases recognizing specific sugar moieties and anomeric configurations (α or β).[9][10] This specificity is widely exploited in biological systems and for analytical purposes.

Reactions of the Hydroxyl Groups

The hydroxyl groups on the sugar moiety can undergo typical alcohol reactions, such as esterification and etherification. These reactions are often employed to create derivatives with altered solubility, stability, or biological activity. Selective protection and deprotection strategies are crucial in synthetic carbohydrate chemistry to modify specific hydroxyl groups.

Part 3: Analytical Methodologies and Protocols

A multi-technique approach is essential for the comprehensive characterization of C8H16O6 glycosides. This typically involves chromatographic separation followed by spectroscopic analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of glycosides due to its high resolution and sensitivity.[11]

Protocol: HPLC Analysis of C8H16O6 Glycosides

-

Column Selection: A reversed-phase C18 column is commonly used, separating compounds based on hydrophobicity. For highly polar glycosides, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column may be more suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically employed. The gradient starts with a high percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity.

-

Detection: A variety of detectors can be used, including UV-Vis (if the aglycone has a chromophore), Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).[11]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.45 µm filter before injection.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structure of glycosides.[11] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identification and quantification.

Protocol: LC-MS Analysis of C8H16O6 Glycosides

-

Ionization: Electrospray ionization (ESI) is the most common technique for glycoside analysis, as it is a soft ionization method that minimizes fragmentation of the parent molecule.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements for molecular formula determination.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. A characteristic fragmentation pattern for O-glycosides is the neutral loss of the sugar moiety (162 Da for a hexose).[12][13] The fragmentation of the aglycone can then provide further structural information.

-

Data Analysis: The accurate mass of the parent ion is used to propose a molecular formula. The MS/MS fragmentation pattern is then interpreted to confirm the presence of the sugar and to elucidate the structure of the aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of glycosides, providing detailed information about the connectivity of atoms, stereochemistry, and conformation.[14][15]

Protocol: NMR Analysis of C8H16O6 Glycosides

-

Sample Preparation: Dissolve a pure sample (typically >95% purity) in a deuterated solvent (e.g., D2O, CD3OD).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton (H-1) signal is particularly diagnostic, with its chemical shift and coupling constant (³J(H1,H2)) indicating the anomeric configuration (α or β).[16]

-

¹³C NMR: Shows the number of unique carbon atoms. The anomeric carbon (C-1) resonates at a characteristic downfield shift (around 100 ppm).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the assignment of protons within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H-1) and the carbon of the aglycone to which it is attached.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is useful for determining stereochemistry and conformation.

-

Part 4: Biological Significance and Applications

Glycosides are ubiquitous in nature and exhibit a wide range of biological activities.[17] The addition of a sugar moiety can significantly impact a molecule's pharmacokinetic properties, such as increasing water solubility and bioavailability.[12][13] Many plant-derived glycosides are used as pharmaceuticals, while others are important in the food and cosmetic industries.[2][18] For example, certain glycosides have applications as natural sweeteners, while others possess antimicrobial or anti-inflammatory properties. The specific biological activity of a C8H16O6 glycoside will be highly dependent on the structure of its aglycone.

Conclusion

The C8H16O6 glycosides represent a class of molecules with diverse structures and a wide range of potential applications. A thorough understanding of their physical and chemical properties is paramount for their successful isolation, characterization, and utilization. The integrated application of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for the comprehensive analysis of these important compounds, paving the way for further research and development in various scientific and industrial fields.

References

-

Column Chromatography. Glycosides Separation Using Alumina Oxide. (2023-09-30). [Link]

-

Wikipedia. Glycoside hydrolase. [Link]

-

CAZypedia. Glycoside hydrolases. (2025-06-23). [Link]

-

chemeurope.com. Glycosidic bond. [Link]

-

Jack Westin. 1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. [Link]

-

Chemistry Steps. Glycosides. [Link]

-

Stability of N-Glycosidic Bonds. [Link]

-

Timell, T. E. (1964). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 42(6), 1456–1472. [Link]

-

Rodríguez, E. P., Li, Y., Vaniya, A., Shih, P. M., & Fiehn, O. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry, 95(27), 10209–10216. [Link]

-

Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]

-

Study.com. Glycosidic Bond | Definition & Types. [Link]

-

Column Chromatography. Isolation of Glycosides. [Link]

-

Rodríguez, E. P., Li, Y., Vaniya, A., Shih, P. M., & Fiehn, O. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. eScholarship. [Link]

-

Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2893. [Link]

-

White, B. J., & Oeth, D. (1971). Separation of Cardiac Glycosides by Thin-Layer Chromatography. Proceedings of the Iowa Academy of Science, 78(1), 23-24. [Link]

-

Fiveable. 8.4 Glycosidic bonds - Organic Chemistry II. [Link]

-

Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. IntechOpen. [Link]

-

SlideShare. Glycoside., Glycoside-Definition, Classification, Occurrences, chemical testspptx. [Link]

-

Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. (2014). Nucleic Acids Research, 42(15), 10039–10049. [Link]

-

Zaia, J. (2010). Mass Spectrometry and Glycomics. OMICS: A Journal of Integrative Biology, 14(4), 401–418. [Link]

-

Shoba, S., Kavimani, S., & Sathya, S. (2023). Isolation, Identification and Characterization of Glycosides. In New Avenues in Drug Discovery and Bioactive Natural Products (pp. 120-148). Bentham Science Publishers. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 121667, Ethyl Glucoside. [Link]

-

National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. In Glycoscience Protocols (GlycoPODv2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11127487, Ethyl D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5317246, Ethyl Beta-D-Galactopyranoside. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 428040, Glucopyranoside, ethyl. [Link]

-

Glycopedia. NMR Spectroscopy Tools. [Link]

-

Glycosides. [Link]

-

Glycosides. [Link]

-

Solution Pharmacy. (2019, August 1). Class (52) = Glycosides (Part 02) | Properties of Glycosides (Physical and Chemical Properties) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91694274, Ethyl alpha-d-glucopyranoside. [Link]

-

Brito-Arias, M. (2022). Synthesis and Characterization of Glycosides Third Edition. ResearchGate. [Link]

-

Kren, V., & Martinkova, L. (2001). The Role of Glycosidic Residue in Biological Activity. Current Medicinal Chemistry, 8(11), 1303–1328. [Link]

-

Glycosides. [Link]

-

Synthesis and Characterization of Glycosides. [Link]

-

Research Communities. Stereoselective and site-divergent synthesis of C-glycosides. (2024-09-17). [Link]

-

Wikipedia. Glycoside. [Link]

-

Kren, V., & Martinkova, L. (2001). Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. ResearchGate. [Link]

-

Synthesis and Reactions of Glycosides. (2025-08-06). ResearchGate. [Link]

-

Nidetzky, B., & Zhong, C. (2019). Synthesis of Glycosides by Glycosynthases. International Journal of Molecular Sciences, 20(18), 4504. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Ethyl Glucoside | C8H16O6 | CID 121667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Glycosidic bond [chemeurope.com]

- 6. Glycosides - Chemistry Steps [chemistrysteps.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. jackwestin.com [jackwestin.com]

- 10. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 11. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library [escholarship.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Glycoside - Wikipedia [en.wikipedia.org]

Solubility of Ethyl beta-D-fructofuranoside in common lab solvents

An In-Depth Technical Guide for Researchers

Core Topic: Solubility Profile of Ethyl β-D-fructofuranoside

Preamble: Understanding the Molecule

Ethyl β-D-fructofuranoside (CAS: 1820-84-4) is a glycoside, a class of molecules where a sugar moiety is chemically bound to a non-sugar functional group.[1][2] In this specific instance, the sugar is β-D-fructofuranose, and the non-sugar component (termed the aglycone) is an ethyl group.[1][3] The molecular structure consists of a highly polar fructose ring, rich in hydroxyl (-OH) groups, and a comparatively nonpolar ethyl (-CH₂CH₃) group attached via an O-glycosidic bond.[1][3]

This dualistic nature—a hydrophilic "head" (the glycone) and a more hydrophobic "tail" (the aglycone)—is the primary determinant of its solubility characteristics.[4][5] Understanding this solubility profile is paramount for professionals in drug development and chemical research, as it dictates solvent selection for synthesis, purification, formulation, and bio-assay design.[6][7] This guide provides a foundational understanding of its solubility in common laboratory solvents, grounded in both theoretical principles and empirical data.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves readily when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. The adage "like dissolves like" serves as a reliable predictive tool.[8][9]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The multiple hydroxyl groups on the fructofuranose ring of ethyl β-D-fructofuranoside can form strong hydrogen bonds with these solvents, leading to high solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have significant dipole moments but lack O-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The polarity of these solvents allows them to interact favorably with the polar regions of the glycoside. Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective due to their high polarity and ability to dissolve a wide range of compounds.[7][10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The dominant, highly polar nature of the sugar moiety makes ethyl β-D-fructofuranoside largely incompatible with nonpolar solvents. The energy required to break the strong hydrogen bonds between the glycoside molecules is not compensated by the weak interactions formed with nonpolar solvents.

The following diagram illustrates the relationship between the molecule's structure and its affinity for different solvent classes.

Caption: Molecular structure's influence on solvent affinity.

Qualitative Solubility Data Summary

While precise quantitative data (mg/mL) requires experimental determination, publicly available information and the compound's structural similarity to related molecules provide a strong qualitative profile. The following table summarizes the expected and reported solubility of ethyl β-D-fructofuranoside.

| Solvent Class | Solvent Name | CAS Number | Predicted Solubility | Reported Findings |

| Polar Protic | Water (H₂O) | 7732-18-5 | Soluble | The alpha-isomer is reported as soluble in water.[11] The related thio-analogue is also soluble in water, suggesting the beta-isomer follows suit due to the dominant hydrophilic sugar moiety.[12] |

| Methanol (MeOH) | 67-56-1 | Soluble | The related thio-analogue is soluble in MeOH.[12] Alcohols are generally good solvents for glycosides.[4][5] | |

| Ethanol (EtOH) | 64-17-5 | Soluble | Often used as a solvent for extraction of glycosides, indicating good solubility.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Explicitly reported as soluble in DMSO.[10] DMSO is a powerful, universal solvent for a wide range of drug compounds.[7] |

| Acetone | 67-64-1 | Soluble | Explicitly reported as soluble in Acetone.[10] | |

| Ethyl Acetate | 141-78-6 | Soluble | Explicitly reported as soluble in Ethyl Acetate.[10] | |

| Dichloromethane (DCM) | 75-09-2 | Soluble | Explicitly reported as soluble in Dichloromethane.[10] | |

| Chloroform | 67-66-3 | Soluble | Explicitly reported as soluble in Chloroform.[10] | |

| Nonpolar | Hexane | 110-54-3 | Insoluble / Poorly Soluble | Expected to be poorly soluble due to the high polarity of the fructose ring. |

| Toluene | 108-88-3 | Insoluble / Poorly Soluble | Expected to be poorly soluble for the same reasons as hexane. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move beyond qualitative estimates, quantitative measurement is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[8] It is a self-validating system because it ensures that the solvent is truly saturated with the compound before measurement.

Causality Behind the Protocol:

This protocol is designed to measure the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium. Each step is critical: excess solute ensures saturation, controlled agitation and incubation time allow the system to reach equilibrium, and precise separation and quantification ensure accuracy.[8][13]

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of ethyl β-D-fructofuranoside to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Rationale: Using an excess of the solid ensures that the solution will become saturated, which is the definition of the solubility limit. A visible amount of undissolved solid should remain at the end of the experiment.

-

-

Equilibration:

-

Place the sealed container in a constant-temperature shaker or rotator (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Rationale: Constant temperature is critical as solubility is temperature-dependent. Prolonged, consistent agitation ensures that the dissolution process reaches a steady state where the rate of dissolving equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Rationale: This step is crucial to separate the saturated solution from any undissolved solid particles. Failure to do so will lead to an overestimation of solubility. The filter must be non-absorbent to the solute.[8]

-

-

Quantification:

-

Accurately dilute the filtered saturate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, RI, or CAD).

-

Rationale: HPLC provides the necessary specificity and sensitivity to accurately quantify the compound. A pre-established calibration curve with known standards is required for accurate concentration determination.[8]

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Method.

References

- BioCrick. Ethyl beta-D-fructofuranoside | CAS:1820-84-4.

- PubChem. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694.

- Synthose. Ethyl 2-thio-β-D-fructofuranoside, Min. 98%.

- ChemicalBook. β-D-Fructofuranoside, ethyl | 1820-84-4.

- PubChem. Ethyl alpha-D-fructofuranoside | C8H16O6 | CID 133590.

- University of the Punjab. Glycosides.

- SlideShare. GLYCOSIDES | PDF.

- GlycoData.

- SlideShare. Pharmacognosy- Glycosides | PPTX.

- Asian Journal of Chemistry.

- BenchChem. General Experimental Protocol for Determining Solubility.

- CymitQuimica. ethyl alpha-D-fructofuranoside | CAS 81024-99-9.

- University of the Punjab. Glycosides.

- ICCVAM.

- YouTube. Glycosides.

- U.S. Food & Drug Administration (FDA). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.

- PPB Analytical Inc. Ethyl 2-thio-β-D-fructofuranoside.

- Sigma-Aldrich. Solvent Miscibility Table.

- ResearchGate.

- National Institutes of Health (NIH). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.

Sources

- 1. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. GLYCOSIDES | PDF [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 溶剂混溶性表 [sigmaaldrich.com]

- 10. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. synthose.com [synthose.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl β-D-fructofuranoside for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl β-D-fructofuranoside, a unique fructose-derived carbohydrate. Moving beyond basic data, we delve into the practical nuances of its synthesis, purification, and characterization, grounded in established scientific principles. This document is intended to serve as a foundational resource for researchers exploring its potential applications, particularly in the realm of drug development and biodegradable surfactant production.

Core Molecular and Physicochemical Profile

Ethyl β-D-fructofuranoside is a glycoside in which the anomeric hydroxyl group of β-D-fructofuranose has been replaced by an ethoxy group. This seemingly simple modification imparts distinct chemical properties that differentiate it from its parent monosaccharide.

A summary of its core quantitative data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₆ | [1][2][3][4] |

| Molecular Weight | 208.21 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 208.09468823 Da | [1][5] |

| CAS Number | 1820-84-4 | [1][6][7] |

| Physical Form | Powder | [4][6] |

| IUPAC Name | (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | [1] |

| Known Solvents | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7] |

Synthesis and Purification: A Biotechnological Approach

The synthesis of alkyl glycosides like ethyl β-D-fructofuranoside is of significant interest for producing biodegradable surfactants[6][7]. The most commonly cited method for its production is the invertase-catalyzed ethanolysis of sucrose[6][7].

The Rationale for Enzymatic Synthesis

The choice of an enzymatic catalyst, specifically invertase, is critical. Invertase (β-fructofuranosidase) hydrolyzes the glycosidic bond in sucrose, releasing glucose and fructose. In the presence of a high concentration of ethanol, the enzyme can catalyze a transglycosylation reaction, transferring the fructofuranosyl moiety to ethanol instead of water. This results in the formation of ethyl β-D-fructofuranoside. This biocatalytic approach is favored for its specificity under mild reaction conditions, which minimizes the formation of unwanted byproducts often seen in harsh chemical syntheses.

However, this procedure inherently yields a complex mixture containing the desired product alongside unreacted sucrose, glucose, and fructose[7]. This presents a significant downstream processing challenge.

The Purification Challenge and a Yeast-Based Solution

Traditional chromatographic purification of ethyl β-D-fructofuranoside from this mixture is described as laborious, difficult to scale, and reliant on organic solvents[6][7]. A more elegant and scalable solution leverages the metabolic specificity of certain yeasts.

The yeast Hansenula polymorpha (also known as Pichia angusta) has been demonstrated to be an effective purification tool[6][7]. This yeast can rapidly metabolize glucose, fructose, and sucrose but lacks the specific enzyme required to hydrolyze the ethyl-fructofuranosidic bond[7]. By cultivating H. polymorpha in the crude reaction mixture, the contaminating sugars are selectively consumed as carbon sources, leaving the target molecule as the primary organic compound in the supernatant[6][7]. A similar principle has been applied using immobilized cells of Wickerhamomyces anomala[6].

This biological purification strategy is a self-validating system; the survival and growth of the yeast are contingent on the presence of the fermentable sugars, and their depletion signals the completion of the purification step.

Experimental Workflow and Protocols

The following workflow outlines the synthesis and purification process.

Caption: Workflow for the synthesis and purification of ethyl β-D-fructofuranoside.

Protocol 1: Synthesis via Invertase-Catalyzed Ethanolysis of Sucrose

-

Objective: To synthesize ethyl β-D-fructofuranoside from sucrose.

-

Methodology Rationale: This protocol is based on the widely reported enzymatic synthesis method[7]. High substrate concentrations are used to favor the transglycosylation reaction over hydrolysis.

-

Prepare a concentrated solution of sucrose in an aqueous ethanol buffer.

-

Introduce invertase to the solution. The specific activity and concentration of the enzyme must be optimized based on the supplier.

-

Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30-50°C), monitoring the reaction progress over time using techniques like TLC or HPLC.

-

Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heat-inactivating the enzyme (e.g., heating to 80°C for 15 minutes).

-

The resulting crude mixture is now ready for purification.

-

Protocol 2: Purification Using Hansenula polymorpha

-

Objective: To selectively remove contaminating sugars from the crude synthesis mixture.

-

Methodology Rationale: This protocol leverages the specific metabolism of H. polymorpha for a clean, biological purification step[7].

-

Sterilize the crude reaction mixture by filtration (0.22 µm filter).

-

Use this sterile mixture as the primary carbon source in a suitable growth medium for H. polymorpha.

-

Inoculate the medium with a starter culture of the yeast.

-

Incubate under aerobic conditions (e.g., 30°C with vigorous shaking) to ensure efficient sugar metabolism.

-

Monitor the depletion of glucose, fructose, and sucrose using HPLC.

-

Once the contaminating sugars are consumed, harvest the culture supernatant by centrifugation to remove the yeast cells.

-

The supernatant, now containing primarily ethyl β-D-fructofuranoside, can be further polished by mixed-bed ion exchange chromatography to remove salts and other media components, yielding the pure product with a reported recovery of 86%[7].

-

Structural Elucidation and Analytical Characterization

The identity and purity of the final product must be rigorously confirmed. The primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which were used to identify the compound when it was discovered as a byproduct of fructooligosaccharide purification[6][7].

-

Mass Spectrometry (MS): ESI-MS would be expected to show parent ions corresponding to adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺). The exact mass measurement can confirm the molecular formula C₈H₁₆O₆.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Will confirm the presence of the ethyl group (a characteristic triplet and quartet) and the complex multiplets of the protons on the fructofuranosyl ring.

-

¹³C-NMR: Will show eight distinct carbon signals, confirming the number of carbon atoms in the structure.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the ethyl group to the anomeric carbon (C2) of the fructose ring.

-

Natural Occurrence and Biological Activity

Beyond laboratory synthesis, ethyl β-D-fructofuranoside has been isolated from natural sources, including the rhizome of Alisma orientalis[6][7] and has also been reported in Clerodendrum mandarinorum and Brachystemma calycinum[1].

From a drug development perspective, the most intriguing finding is that ethyl β-D-fructofuranoside exhibits positive anti-tumor cell migration effects[6][7]. While the specific mechanisms and potency require further investigation, this preliminary biological activity suggests potential avenues for research in oncology. Its structure as a modified carbohydrate could be a starting point for developing novel glycoside-based therapeutics.

Conclusion

Ethyl β-D-fructofuranoside is more than a simple carbohydrate derivative. Its efficient biocatalytic synthesis and innovative, eco-friendly purification process make it an accessible molecule for further study. With documented natural occurrence and preliminary evidence of anti-tumor activity, it stands as a promising compound for researchers in medicinal chemistry, drug development, and the production of novel bio-based materials. The methodologies described herein provide a robust framework for its production and validation, enabling the scientific community to further explore its full potential.

References

-

National Center for Biotechnology Information. (n.d.). beta-D-Fructofuranoside, ethyl. PubChem Compound Database. Retrieved from [Link]

-

BioCrick. (n.d.). Ethyl beta-D-fructofuranoside | CAS:1820-84-4. Retrieved from [Link]

-

Japan Science and Technology Agency. (n.d.). Ethyl β-D-fructofuranoside. J-GLOBAL. Retrieved from [Link]

-

PubChemLite. (n.d.). beta.-d-fructofuranoside, ethyl (C8H16O6). Retrieved from [Link]

Sources

- 1. beta-D-Fructofuranoside, ethyl | C8H16O6 | CID 11769694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1820-84-4|Ethyl beta-D-Fructofuranoside|BLD Pharm [bldpharm.com]

- 3. Ethyl β-D-fructofuranoside | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Ethyl β-D-fructofuranoside | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - .beta.-d-fructofuranoside, ethyl (C8H16O6) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. Ethyl beta-D-fructofuranoside | CAS:1820-84-4 | Saccharides | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Synthesis of Ethyl beta-D-fructofuranoside from sucrose

Application Note & Protocol

A Chemo-Enzymatic Strategy for the High-Purity Synthesis of Ethyl β-D-fructofuranoside from Sucrose

Abstract